molecular formula C24H19ClN6O B2860604 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396856-73-7

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2860604
CAS No.: 1396856-73-7
M. Wt: 442.91
InChI Key: RQKQFUBEYHEZTH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19ClN6O and its molecular weight is 442.91. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antiradical Activities

Compounds similar to 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide have been studied for their antioxidant and antiradical properties. A study by Bekircan et al. (2008) synthesized a series of derivatives and tested them for such activities, suggesting potential for therapeutic applications in conditions caused by oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Anticancer and Anti-inflammatory Potential

Rahmouni et al. (2016) explored a novel series of derivatives for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antimicrobial Applications

Bayrak et al. (2009) synthesized new derivatives and screened them for antimicrobial activity. Their findings indicated that these compounds could have significant applications in combating microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Crystal Structure Analysis

Anuradha et al. (2014) conducted a study on a related compound to understand its crystal structure using spectroscopic and X-ray diffraction methods. This type of research is crucial for the development of new pharmaceuticals, as the molecular structure greatly influences drug behavior (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Novel Synthetic Pathways

Several studies have focused on developing new synthetic pathways for related compounds. This research is fundamental in medicinal chemistry for creating efficient and scalable methods to produce these compounds for further biological evaluation (Kan, 2015).

Biological Activity Evaluation

Several studies like those by Flefel et al. (2018) and Riyadh (2011) have synthesized novel derivatives and evaluated their biological activities, including antimicrobial and anticancer properties. These studies provide insights into the potential therapeutic uses of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018), (Riyadh, 2011).

Antifungal and Antimicrobial Properties

Compounds like this compound have been studied for their potential as antimicrobial and antifungal agents. This aspect is crucial in the development of new drugs for resistant strains of bacteria and fungi (Bondock & Gieman, 2015).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c25-18-8-2-4-11-21(18)31-23(20-10-5-6-13-26-20)22(29-30-31)24(32)27-14-12-16-15-28-19-9-3-1-7-17(16)19/h1-11,13,15,28H,12,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQFUBEYHEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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